molecular formula C10H14ClNO2 B13048734 (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL

Cat. No.: B13048734
M. Wt: 215.67 g/mol
InChI Key: PTQQMBJIYCKDMM-LHLIQPBNSA-N
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Description

(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring an amino group, a chloro-substituted aromatic ring, and a methoxy group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired chiral amino alcohol. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in larger quantities.

    Optimization: Optimizing reaction conditions to improve yield and reduce production costs.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different amino alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.

    Pathways: Influencing various biochemical pathways, resulting in physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(3-chloro-4-methoxyphenyl)ethanol: A similar compound with a different carbon chain length.

    1-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-OL: A structural isomer with the amino group on a different carbon.

Uniqueness

(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers and structural isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1

InChI Key

PTQQMBJIYCKDMM-LHLIQPBNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)OC)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)Cl)N)O

Origin of Product

United States

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